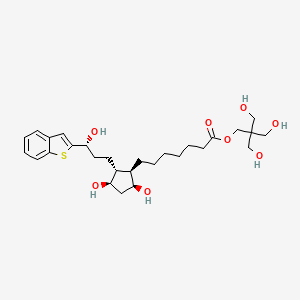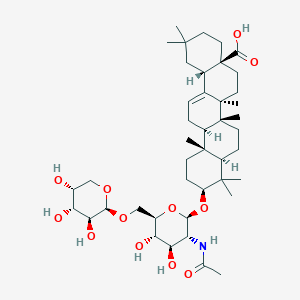
Amino-PEG16-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-PEG16-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Applications De Recherche Scientifique
1. Biomedical Applications
Amino-PEG16-acid has been explored for various biomedical applications, particularly in protein and peptide modification. The attachment of polyethylene glycol (PEG) to peptides and proteins, known as PEGylation, is a significant development in pharmaceutical research. This process enhances the stability and solubility of therapeutic proteins, thereby improving their pharmacological properties. For example, Morpurgo et al. (2002) studied the PEGylation of a somatostatin analogue, showing how the type and location of PEG grafting can affect the biological activity of peptides (Morpurgo et al., 2002). Similarly, Cho et al. (2011) reported on the clinical study of a biosynthetic protein produced using an expanded genetic code, which illustrated the utility of nonnative amino acids to optimize protein therapeutics (Cho et al., 2011).
2. Site-Specific Modification
Site-specific modification of proteins using amino-PEG16-acid enhances the pharmacokinetics and pharmacodynamics of therapeutic agents. Nischan and Hackenberger (2014) highlighted the advancements in site-specific PEGylation, focusing on targeting canonical and noncanonical amino acids for improved therapeutic efficacy (Nischan & Hackenberger, 2014). Guo and Miao (2014) also emphasized the impact of different amino acid, hydrocarbon, and PEG linkers on targeting and imaging properties in melanoma (Guo & Miao, 2014).
3. Drug Delivery Systems
Amino-PEG16-acid plays a crucial role in the design of drug delivery systems. Stella et al. (2000) developed PEG-coated biodegradable nanoparticles coupled to folic acid, targeting tumoral cells, which demonstrates the potential of amino-PEG16-acid in targeted drug delivery (Stella et al., 2000).
4. Genetic and Protein Engineering
The compound is also instrumental in genetic and protein engineering. Zhao et al. (2015) discussed the synthesis of well-defined protein-polymer conjugates, including PEG, for improved solubility, stability, and reduced immunogenicity in biomedical applications (Zhao et al., 2015). Park et al. (2002) explored the synthesis of sulfhydryl cross-linking PEG-peptides for gene delivery, showcasing the versatility of amino-PEG16-acid in enhancing therapeutic gene delivery (Park et al., 2002).
Propriétés
Nom du produit |
Amino-PEG16-acid |
|---|---|
Formule moléculaire |
C35H71NO18 |
Poids moléculaire |
793.94 |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C35H71NO18/c36-2-4-40-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-32-54-34-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-39-3-1-35(37)38/h1-34,36H2,(H,37,38) |
Clé InChI |
DUZNPUJFSYZPLQ-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amino-PEG16-acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B1192135.png)

![(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-3-carboxy-2-[6-[8-(4,5,6,7-tetrabromobenzimidazol-1-yl)octanoylamino]hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B1192139.png)
